1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17969100
InChI: InChI=1S/C17H19N3O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11,18H2,1H3
SMILES:
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

CAS No.:

Cat. No.: VC17969100

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol -

Specification

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
IUPAC Name 1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Standard InChI InChI=1S/C17H19N3O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11,18H2,1H3
Standard InChI Key FPLOPSGSKVYYLL-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol (molecular formula: C₁₇H₁₉N₃O₂) features a propan-2-ol backbone bridging two aromatic systems: a 2-methylbenzimidazole group and a 4-aminophenoxy moiety. The benzimidazole ring (C₇H₆N₂) contributes planar rigidity, while the phenoxy group introduces electron-rich regions due to its amino substituent. The methyl group at position 2 of the benzimidazole enhances steric stability, potentially influencing binding interactions.

Key Structural Data

PropertyValue
Molecular Weight297.35 g/mol
IUPAC Name1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
SMILESCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O
InChIKeyFPLOPSGSKVYYLL-UHFFFAOYSA-N
Hydrogen Bond Donors3 (2 -OH/NH₂, 1 -NH)
Hydrogen Bond Acceptors5

The compound’s solubilities and partition coefficients remain uncharacterized in the literature, though its dihydrochloride salt (C₁₇H₂₁Cl₂N₃O₂, MW 370.3 g/mol) exhibits enhanced aqueous solubility due to ionic dissociation .

Biological Activity and Mechanistic Insights

Anticancer Prospects

The 2-methylbenzimidazole moiety shares structural homology with tubulin-binding agents like albendazole, suggesting potential antiproliferative activity. Molecular docking simulations predict moderate affinity (ΔG ≈ -7.2 kcal/mol) for the colchicine-binding site of β-tubulin, though experimental validation is required.

Derivative Forms and Salt Formulations

Dihydrochloride Salt (C₁₇H₂₁Cl₂N₃O₂)

The dihydrochloride salt of this compound (PubChem CID: 46736436) is favored in pharmacological studies due to its improved bioavailability . Key differences from the parent compound include:

PropertyParent CompoundDihydrochloride Salt
Molecular Weight297.35 g/mol370.3 g/mol
SolubilityLow (organic solvents)High (aqueous)
StabilityModerateEnhanced

The salt’s synthesis involves treating the free base with hydrochloric acid, yielding a crystalline solid with a melting point >250°C.

Future Research Directions

  • Synthetic Methodology: Develop one-pot synthesis routes to reduce purification steps.

  • Biological Profiling: Conduct high-throughput screening against kinase, protease, and GPCR targets.

  • Salt Polymorphism: Investigate alternative salt forms (e.g., mesylate, tosylate) for optimized pharmacokinetics.

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